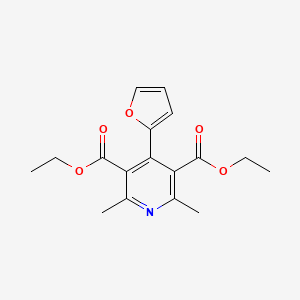
Diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate is a heterocyclic compound that features both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate typically involves the condensation of furan derivatives with pyridine precursors. One common method involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with furan-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by esterification with ethanol to yield the diethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Lacks the furan ring, resulting in different chemical reactivity and biological activity.
Furan-2,5-dicarboxylic acid: Contains the furan ring but lacks the pyridine moiety, leading to different applications and properties.
2,6-Dimethylpyridine-3,5-dicarboxylic acid: Similar pyridine structure but without esterification, affecting its solubility and reactivity.
Uniqueness
Diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate is unique due to the combination of furan and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
70298-15-6 |
|---|---|
Molecular Formula |
C17H19NO5 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H19NO5/c1-5-21-16(19)13-10(3)18-11(4)14(17(20)22-6-2)15(13)12-8-7-9-23-12/h7-9H,5-6H2,1-4H3 |
InChI Key |
KKRHMHVWHTZXRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=CO2)C(=O)OCC)C)C |
solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















